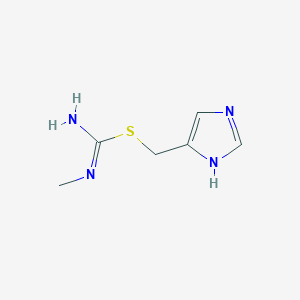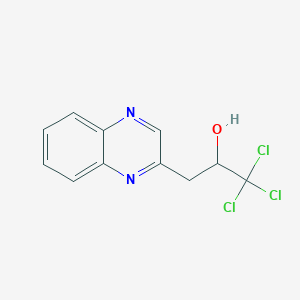
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol is a chemical compound with the molecular formula C12H10Cl3NO It is known for its unique structure, which includes a quinoxaline ring and a trichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol typically involves the reaction of quinoxaline derivatives with trichloromethyl reagents. One common method includes the reaction of quinoxaline with trichloroacetaldehyde under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid, while reduction can produce 1,1-dichloro-3-quinoxalin-2-ylpropan-2-ol.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2-propanol: Lacks the quinoxaline ring, making it less complex and potentially less biologically active.
Quinoxaline-2-carboxylic acid: Contains a carboxyl group instead of the trichloromethyl group, leading to different chemical properties and reactivity.
Uniqueness
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol is unique due to the presence of both the quinoxaline ring and the trichloromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1500-98-7 |
|---|---|
Fórmula molecular |
C11H9Cl3N2O |
Peso molecular |
291.6 g/mol |
Nombre IUPAC |
1,1,1-trichloro-3-quinoxalin-2-ylpropan-2-ol |
InChI |
InChI=1S/C11H9Cl3N2O/c12-11(13,14)10(17)5-7-6-15-8-3-1-2-4-9(8)16-7/h1-4,6,10,17H,5H2 |
Clave InChI |
VTFZZTFUGRFXHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)CC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



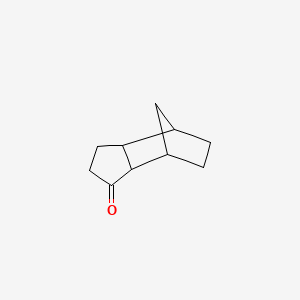
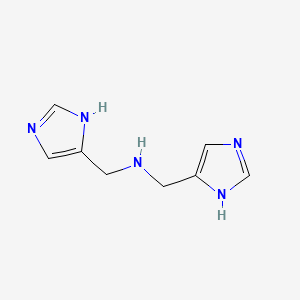
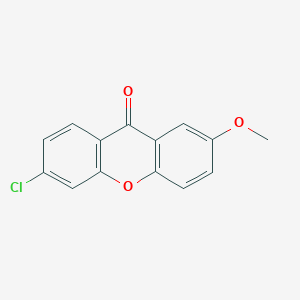
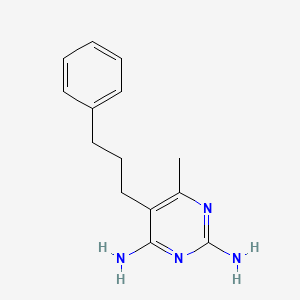
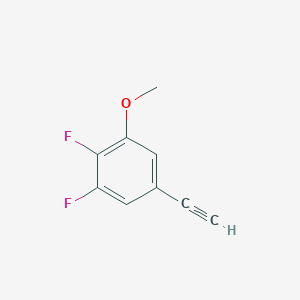



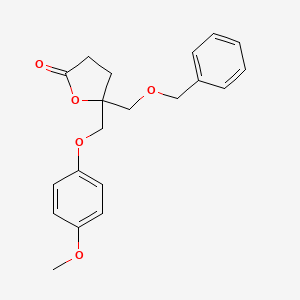
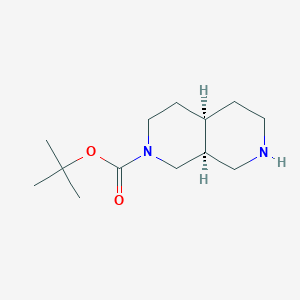
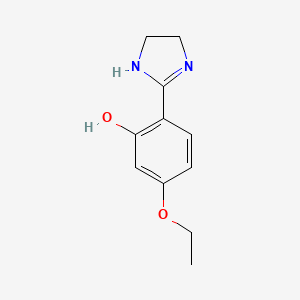
![N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide](/img/structure/B12814451.png)
